molecular formula C8H15NO B13167465 1-[1-(Aminomethyl)cyclobutyl]propan-1-one

1-[1-(Aminomethyl)cyclobutyl]propan-1-one

Cat. No.: B13167465
M. Wt: 141.21 g/mol
InChI Key: YHTIZTGWGLUMJS-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]propan-1-one (CAS 1596837-07-8) is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This ketone derivative features an aminomethyl functional group attached to a cyclobutyl ring, a structure often explored in medicinal chemistry for its potential as a building block in drug discovery. Compounds containing an aminomethyl group are of significant research interest, as this moiety is a key component in Mannich bases, which are known to exhibit a wide range of biological activities, including investigated anticancer and cytotoxic properties . The cyclobutane ring contributes to molecular rigidity and can influence the compound's overall pharmacokinetic properties. Specific research applications and the precise mechanism of action for this exact molecule are not fully detailed in the current literature, presenting an opportunity for further investigation. Researchers value this compound as a versatile synthetic intermediate for developing novel active molecules or chemical probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]propan-1-one

InChI

InChI=1S/C8H15NO/c1-2-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3

InChI Key

YHTIZTGWGLUMJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CCC1)CN

Origin of Product

United States

Preparation Methods

Cyclobutyl Ring Formation via Ring Contraction and Amination

A modern approach to synthesizing cyclobutyl amines involves ring contraction of pyrrolidine derivatives using hypervalent iodine reagents as nitrogen transfer agents. This method enables the formation of multisubstituted cyclobutanes with multiple stereocenters, including the aminomethyl functionality.

  • Key Reagents and Conditions:

    • Hypervalent iodine(III) reagents such as hydroxy(tosyloxy)iodobenzene (HTIB)
    • Ammonium carbamate as an ammonia surrogate
    • Solvent: 2,2,2-trifluoroethanol (TFE)
    • Room temperature or mild heating
  • Mechanism Highlights:

    • Electrophilic amination of pyrrolidine generates 1,1-diazene intermediates.
    • Nitrogen extrusion leads to a 1,4-biradical species.
    • Intramolecular cyclization forms the cyclobutane ring.
    • The process is stereospecific, preserving stereochemical integrity.
  • Yields and Observations:

    • Yields of cyclobutyl amines can reach up to 69% under optimized conditions.
    • Radical trapping experiments confirm the involvement of radical intermediates.
    • This method is effective for generating aminomethyl-substituted cyclobutanes, which can be further functionalized to introduce the propanone group.

Functional Group Transformations to Introduce the Propanone Moiety

Following cyclobutyl amine formation, oxidation of the corresponding alcohol intermediate to the ketone (propan-1-one) is typically performed.

  • Oxidation Methods:

    • Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in mixed solvents (toluene/DMSO) with acidic additives (dichloroacetic acid).
    • Alternative oxidants include standard ketone-forming reagents, ensuring mild conditions to preserve the amine functionality.
  • Purification:

    • Extraction with dichloromethane and sequential washes with aqueous sodium bicarbonate, hydrochloric acid, and brine.
    • Drying over magnesium sulfate and vacuum drying to isolate the ketone product as a solid.

Enantiomeric Purity and Catalytic Hydrogenation

For applications requiring enantiomerically pure 1-[1-(aminomethyl)cyclobutyl]propan-1-one, asymmetric hydrogenation of β-aminoalcohol sulfonates can be employed.

  • Catalysts:

    • Transition metals such as rhodium, ruthenium, or iridium combined with diphosphine ligands.
    • Hydrogen pressure between 5 to 50 bar.
    • Polar solvents, sometimes with water as co-solvent.
  • Base:

    • Inorganic bases like lithium carbonate, sodium carbonate, or potassium carbonate are used in substoichiometric amounts.
  • Outcomes:

    • Enantiomeric excess (ee) of at least 85% is achievable.
    • The process reduces reaction times and improves product recovery due to crystallization of sulfonate intermediates.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Ring contraction with HTIB & ammonium carbamate HTIB, ammonium carbamate, TFE solvent, mild temp ~69 High (stereospecific) Radical mechanism, efficient amination
Oxidation of alcohol intermediate EDCI, toluene/DMSO, dichloroacetic acid Variable N/A Mild oxidation preserving amine group
Asymmetric hydrogenation of β-aminoalcohol sulfonates Rhodium catalyst, diphosphine ligand, base, H2 (5-50 bar) High >85% ee Enables enantiomerically pure product

Research Findings and Notes

  • The ring contraction method using hypervalent iodine reagents is a relatively recent advancement that allows direct conversion of pyrrolidines to cyclobutyl amines with good yields and stereocontrol.

  • Oxidation steps must be carefully controlled to avoid degradation of the sensitive aminomethyl substituent.

  • The use of sulfonates and transition metal catalysis facilitates the preparation of enantiomerically enriched compounds, which is crucial for pharmaceutical applications.

  • Purification steps involving sequential aqueous washes and crystallization are critical for removing impurities and isolating the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-[1-(Aminomethyl)cyclobutyl]propan-1-ol.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating biochemical pathways.

Comparison with Similar Compounds

Cyclobutane-Containing Analogs

  • 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (): This compound shares the cyclobutyl core but replaces the ketone with a methylbutan-1-amine group. The 4-chlorophenyl substituent enhances lipophilicity, which is critical for CNS-targeting pharmaceuticals. Unlike 1-[1-(aminomethyl)cyclobutyl]propan-1-one, this derivative lacks a ketone, reducing its reactivity in nucleophilic additions but increasing stability in biological environments .
  • 2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride (): Substitutes the propan-1-one group with a carboxylic acid. The acetic acid moiety introduces acidity (pKa ~2-3), enabling salt formation and altering solubility. This derivative is used in peptide mimetics and metal chelation, contrasting with the ketone’s role in condensation reactions .
  • 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (): Features a hydroxyl group instead of a ketone. The cyclopropane ring adds further steric strain, which may impact conformational flexibility .

Propan-1-one Derivatives with Heteroatom Substituents

  • 1-(Piperidin-1-yl)propan-1-one (): Replaces the cyclobutyl-aminomethyl group with a piperidine ring. This compound inhibits aldehyde dehydrogenase (ALDH1A1 and ALDH2) with >90% efficiency at 10 μM, demonstrating the importance of the piperidine moiety in enzyme interaction. The lack of a strained cyclobutane ring may reduce steric hindrance, facilitating target binding .
  • 1-(3-Aminophenyl)propan-1-one (): Substitutes the cyclobutyl group with a 3-aminophenyl ring. The aromatic amine enhances π-π stacking interactions, making it suitable for materials science. However, the absence of a cyclobutane ring reduces steric effects, altering its pharmacokinetic profile .

Halogenated Aryl Propan-1-ones

  • 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (): Contains a hydroxyl and chlorine substituent on the phenyl ring. These groups increase electrophilicity at the ketone, improving reactivity in coupling reactions (e.g., with NHPI, yielding 64–73% products).
  • 1-(3-Bromophenyl)propan-1-one ():
    Bromine’s electron-withdrawing effect activates the ketone for nucleophilic attack. In coupling reactions with HOBt, it achieves moderate yields (40–44%), lower than chlorinated analogs, possibly due to steric bulk .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Notable Properties/Applications Reference
1-[1-(Aminomethyl)cyclobutyl]propan-1-one Cyclobutyl, aminomethyl Ketone, amine Potential CNS drug intermediate N/A
1-(Piperidin-1-yl)propan-1-one Piperidine Ketone, tertiary amine ALDH inhibitor (>90% at 10 μM)
1-(4-Chloro-2-hydroxyphenyl)propan-1-one 4-Cl, 2-OH phenyl Ketone, hydroxyl High-yield coupling (73%)
2-[1-(Aminomethyl)cyclobutyl]acetic acid Cyclobutyl, aminomethyl Carboxylic acid, amine Peptide mimetics, metal chelation

Table 2: Reactivity in Coupling Reactions

Compound Reaction Partner Yield (%) Notes Reference
1-(3-Bromophenyl)propan-1-one HOBt 40 Moderate yield due to steric effects
1-(4-Chlorophenyl)propan-1-one NHPI 67 High electrophilicity enhances yield
1-(5-Bromothiophen-2-yl)propan-1-one NHPI 50 Thiophene enhances conjugation

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]propan-1-one is an organic compound with a unique structural configuration that includes a cyclobutane ring, an amino group, and a propanone moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, including its reactivity and interactions with biological targets. This article explores the biological activity of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one, examining its synthesis, mechanisms of action, and applications in biomedical research.

Synthesis

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. Common solvents used in this process include dichloromethane or tetrahydrofuran, with potassium carbonate or sodium hydroxide serving as bases to facilitate the reaction. This method allows for the production of the compound in high yields and purity, making it suitable for further biological studies.

Research indicates that 1-[1-(Aminomethyl)cyclobutyl]propan-1-one exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition leads to reduced cell viability in various cancer cell lines .
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL, which are often overexpressed in cancer cells. By targeting these proteins, the compound could sensitize cancer cells to apoptosis-inducing agents .

Case Studies

Several studies have investigated the efficacy of related compounds, providing insights into the potential applications of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one:

  • Cancer Research : In a study involving pancreatic cancer cell lines, analogs of this compound were shown to significantly reduce Mcl-1 levels, leading to increased apoptosis when combined with other therapeutic agents. This suggests that 1-[1-(Aminomethyl)cyclobutyl]propan-1-one could be developed as a combination therapy for resistant cancer types .
  • Neurodegenerative Diseases : Another area of research focuses on the potential neuroprotective effects of compounds similar to 1-[1-(Aminomethyl)cyclobutyl]propan-1-one. Studies have indicated that they may protect neurons from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Data Table: Biological Activities and Effects

Activity Description Reference
Enzymatic InhibitionInhibits CDK activity leading to reduced proliferation in cancer cells
Apoptosis InductionDownregulates Mcl-1 and Bcl-xL proteins, enhancing apoptosis
NeuroprotectionProtects neurons from oxidative stress and apoptotic pathways
Antimicrobial PotentialExhibits activity against certain bacterial strains in preliminary studies

Future Directions

The unique structure and promising biological activities of 1-[1-(Aminomethyl)cyclobutyl]propan-1-one warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects, particularly in oncology.
  • Synthetic Modifications : Exploring structural modifications to enhance potency and selectivity for specific biological targets.

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